Cas no 604769-01-9 (N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide)

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide is a synthetic small-molecule compound featuring a pyrimidine-5-carboxamide core functionalized with a naphthalene sulfonyl-piperazine moiety. This structure confers potential inhibitory activity against target enzymes, particularly in epigenetic regulation or metalloproteinase pathways. The presence of the hydroxamic acid group (N-hydroxy) enhances its metal-chelating properties, making it a candidate for research in enzyme modulation. Its well-defined chemical architecture allows for precise structure-activity relationship studies, while the naphthalene ring may contribute to improved binding affinity and selectivity. The compound is suited for investigative applications in medicinal chemistry and biochemical assays.
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide structure
604769-01-9 structure
Product name:N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide
CAS No:604769-01-9
MF:C19H19N5O4S
Molecular Weight:413.45026
MDL:MFCD13186898
CID:502156
PubChem ID:10309899

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide
    • 5-PYRIMIDINECARBOXAMIDE, N-HYDROXY-2-[4-(2-NAPHTHALENYLSULFONYL)-1-PIPERAZINYL]-
    • N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide
    • N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide
    • N-hydroxy-2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-5-Pyrimidinecarboxamide
    • UNII-5WD7KK1IIQ
    • R 306465
    • JNJ 16241199
    • R306465(JNJ-16241199)
    • NSC-773264
    • 5-Pyrimidinecarboxamide, N-hydroxy-2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]- (9CI)
    • MFCD13186898
    • 5WD7KK1IIQ
    • DTXSID00209218
    • SCHEMBL1663202
    • AKOS015899841
    • R-306465
    • N-HYDROXY-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]PYRIMIDINE-5-CARBOXAMIDE
    • S10391
    • BDBM50304782
    • 5-Pyrimidinecarboxamide, N-hydroxy-2-(4-(2-naphthalenylsulfonyl)-1-piperazinyl)-
    • JNJ-16241199
    • 604769-01-9
    • N-hydroxy-2-(4-(naphthalene-2-sulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide
    • CHEMBL609583
    • NCGC00351481-01
    • Q27262965
    • NSC773264
    • BRD-K86687746-001-01-3
    • HY-10226
    • DB12382
    • CS-0002506
    • DTXCID20131709
    • R306465
    • DB-352567
    • MUTBJZVSRNUIHA-UHFFFAOYSA-N
    • NS00069308
    • R306465(JNJ-16241199)?
    • MDL: MFCD13186898
    • インチ: InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)
    • InChIKey: MUTBJZVSRNUIHA-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=C(N2CCN(S(=O)(C3=CC=C4C=CC=CC4=C3)=O)CC2)N=C1)NO

計算された属性

  • 精确分子量: 413.11600
  • 同位素质量: 413.11577528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 669
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 124Ų
  • XLogP3: 1.3

じっけんとくせい

  • Color/Form: Solid powder
  • 密度みつど: 1.466
  • Refractive Index: 1.688
  • PSA: 124.11000
  • LogP: 2.73430

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide Security Information

  • Signal Word:Warning
  • 储存条件:Sealed in dry,2-8°C

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM141340-1g
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide
604769-01-9 95%+
1g
$*** 2023-05-30
TRC
N077740-50mg
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide
604769-01-9
50mg
$ 510.00 2022-06-03
DC Chemicals
DC7037-1 g
R306465(JNJ-16241199)
604769-01-9 97%
1g
$1900.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R910640-10mg
R306465(JNJ-16241199)
604769-01-9 97%
10mg
¥2,572.20 2022-01-14
1PlusChem
1P00E9N7-25mg
5-Pyrimidinecarboxamide, N-hydroxy-2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]- (9CI)
604769-01-9 95%
25mg
$183.00 2024-04-22
1PlusChem
1P00E9N7-10mg
5-Pyrimidinecarboxamide, N-hydroxy-2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]- (9CI)
604769-01-9 95%
10mg
$108.00 2024-04-22
Ambeed
A580142-10mg
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide
604769-01-9 98+%
10mg
$129.0 2025-02-19
Ambeed
A580142-25mg
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide
604769-01-9 98+%
25mg
$259.0 2025-02-19
A2B Chem LLC
AG64883-25mg
N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide
604769-01-9 95%
25mg
$136.00 2024-04-19
DC Chemicals
DC7037-1g
R306465(JNJ-16241199)
604769-01-9
1g
$1900.0 2023-09-15

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide 関連文献

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamideに関する追加情報

Introduction to N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl)-piperazin-1-yl)pyrimidine-5-carboxamide (CAS No: 604769-01-9)

N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl-piperazin-1-yl)pyrimidine-5-carboxamide

is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 604769-01-9, represents a novel class of molecules with potential therapeutic applications. The structural complexity of this compound, featuring a pyrimidine core adorned with functional groups such as hydroxyl and sulfonamide moieties, makes it an intriguing subject for further study and development.

The naphthalen-2-ylsulfonyl moiety in the molecular structure is particularly noteworthy, as it introduces a rigid aromatic ring system that can influence the compound's pharmacokinetic properties and binding affinity to biological targets. This aromatic sulfonamide group is often employed in medicinal chemistry to enhance solubility and metabolic stability, which are critical factors in drug design. The presence of the piperazin-1-yl group further contributes to the compound's pharmacological profile, as piperazine derivatives are well-known for their role in various therapeutic areas, including central nervous system (CNS) disorders and antiviral medications.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. The pyrimidine scaffold is a common motif in many bioactive molecules due to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The introduction of additional functional groups, such as the hydroxyl and carboxamide groups in N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl-piperazin-1-yl)pyrimidine-5-carboxamide), can fine-tune the compound's properties to achieve optimal activity and selectivity.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural features of N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl-piperazin-1-yl)pyrimidine-5-carboxamide suggest that it may exhibit inhibitory activity against specific enzymes or receptors involved in disease mechanisms. For instance, pyrimidine-based compounds have shown promise in targeting kinases, which are key players in cancer signaling pathways. The sulfonamide group can also serve as a hinge-binding motif, facilitating interactions with protein targets.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as multi-step organic reactions and purification methods like column chromatography, are typically employed to obtain the desired product. The complexity of the synthesis underscores the importance of meticulous planning and execution in pharmaceutical research.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies can be performed using software tools like AutoDock or Schrödinger Suite to simulate the binding interactions between N-Hydroxy-2-(4-(naphthalen-2-ylsulfonyl-piperazin-1-yl)pyrimidine-5-carboxamide and potential target proteins. These virtual screening approaches have significantly accelerated the drug discovery process by identifying promising candidates for further experimental validation.

The pharmacological evaluation of N-Hydroxy-2-(4-(naphthalen-2-y lsulfonyl-piperazin -1 -y l strong >)pyrimidine -5 -carboxamide involves both in vitro and in vivo studies to assess its efficacy and safety profiles. In vitro assays can provide initial insights into the compound's mechanism of action by measuring its interaction with specific enzymes or receptors. In vivo studies, conducted using animal models, help evaluate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity.

The potential therapeutic applications of this compound are broad and varied. Given its structural similarities to known bioactive molecules, it may find utility in treating a range of diseases, including oncology, inflammation, and infectious disorders. For example, pyrimidine-based inhibitors have been explored for their anti-cancer properties by targeting kinases involved in tumor growth and progression. Additionally, the sulfonamide group's ability to modulate enzyme activity suggests that this compound could be developed into an anti-inflammatory agent or an antiviral drug.

The development of novel drug candidates is a lengthy and resource-intensive process that requires collaboration across multiple disciplines. Medicinal chemists work closely with biologists, pharmacologists, and clinicians to design and optimize molecules with desired therapeutic effects. The integration of interdisciplinary approaches has been instrumental in advancing drug discovery efforts over recent decades.

In conclusion, N-Hydroxy -2 -(4 -(naphthalen - 2 - ylsulfonyl)- piperazin -1 - y l) pyrimidine -5 -carboxamide (CAS No: 604769 -01 -9) is a promising compound with significant potential for therapeutic applications. Its unique structural features make it an attractive candidate for further research aimed at developing novel pharmaceutical agents. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.

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